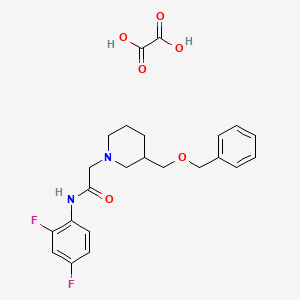

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate

Description

This compound is a piperidine-based acetamide derivative with a benzyloxymethyl substituent at the 3-position of the piperidine ring. The acetamide moiety is linked to a 2,4-difluorophenyl group, and the oxalate salt enhances solubility for pharmaceutical applications.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O2.C2H2O4/c22-18-8-9-20(19(23)11-18)24-21(26)13-25-10-4-7-17(12-25)15-27-14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-3,5-6,8-9,11,17H,4,7,10,12-15H2,(H,24,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYROIWINPJBXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)NC2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a piperidine ring, an acetamide functional group, and multiple aromatic substituents, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 391.5 g/mol. The structural representation includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Benzyloxy group : Enhances lipophilicity and may influence receptor interactions.

- Difluorophenyl group : Potentially increases binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide exhibit significant biological activities, particularly in modulating neurotransmitter systems. The specific biological activities of this compound include:

- Neurotransmitter Modulation : Due to the piperidine structure, it may interact with central nervous system receptors.

- Antidepressant Effects : Compounds with similar scaffolds have shown promise in treating mood disorders by modulating serotonin and norepinephrine levels.

- Antitumor Activity : Some derivatives exhibit cytotoxic effects on various cancer cell lines.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the potential activity of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide:

| Compound Name | Structural Highlights | Biological Activity |

|---|---|---|

| N-(2-methylphenyl)-N'-(4-piperidinyl)urea | Urea group instead of acetamide | Potential antitumor activity |

| 1-(4-benzoylpiperidin-1-yl)-ethanone | Ketone instead of acetamide | Analgesic properties |

| N-benzyl-N'-(3-pyridyl)urea | Pyridine ring substitution | Neuroprotective effects |

Case Studies and Research Findings

Several studies have investigated the biological activities and pharmacological potentials of compounds related to 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide:

- Neuropharmacological Studies : Research has shown that piperidine derivatives can exhibit significant binding affinities for serotonin receptors, suggesting a role in mood regulation (Chem Pharm Bull) .

- Antitumor Activity : A study indicated that similar compounds demonstrated cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (PubChem) .

- Receptor Interaction Studies : Binding assays using HEK293 cells expressing specific receptors have revealed that certain piperidine-based compounds can act as antagonists or inverse agonists at histamine receptors (Chem Pharm Bull) .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares core structural motifs with several piperidinyl acetamides and fluorophenyl-containing derivatives. Below is a comparative analysis of its molecular features and pharmacological implications relative to analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Functional Insights

- Receptor Selectivity : Compound 3a demonstrates high selectivity for GluN1/GluN2A receptors, attributed to its fluorobenzyl-piperidine and benzoimidazolone groups . The target compound’s benzyloxymethyl group may alter binding kinetics compared to fluorobenzyl derivatives.

- Fluorophenyl Effects : The 2,4-difluorophenyl group in the target compound and diflufenican enhances lipophilicity and resistance to oxidative metabolism, a feature critical for CNS penetration and prolonged half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.